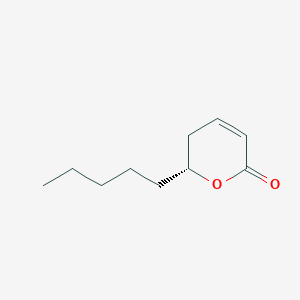

Massoia Lactone

Description

The exact mass of the compound 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (R)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol and fat; insoluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-pentyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIAPMWNCQWNW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885943 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, pale yellow liquid with a sweet, herbaceous odour | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and fat; insoluble in water | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.987 (20°/20°) | |

| Record name | 5-Hydroxy-2-decenoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51154-96-2 | |

| Record name | Massoia lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Massoilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASSOIA LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847O2V0IOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Massoia Lactone: A Comprehensive Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Massoia lactone, a naturally occurring chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries. The document details its primary natural sources, providing quantitative data on lactone concentrations, and elucidates the current understanding of its biosynthetic pathways in both plant and fungal systems. Furthermore, it outlines key experimental protocols for the extraction, analysis, and investigation of this compound biosynthesis.

Natural Sources of this compound

This compound and its homologs are predominantly found in the plant kingdom, with the most significant source being the Massoia tree (Cryptocarya massoy), native to Indonesia and Papua New Guinea.[1][2] Fungal species have also been identified as producers of this valuable compound, offering potential alternative and sustainable sources.

Plant Sources

The bark and heartwood of Cryptocarya massoy are rich sources of this compound, primarily the C-10 homolog (5,6-dihydro-6-pentyl-2H-pyran-2-one), which is responsible for the characteristic sweet, coconut-like aroma.[3] Lesser amounts of C-12 (5,6-dihydro-6-heptyl-2H-pyran-2-one) and C-14 (5,6-dihydro-6-nonyl-2H-pyran-2-one) homologs are also present.[4][5] The fruit of the tree contains only trace amounts of these lactones.[4][5] The essential oil quality is often graded based on the concentration of C-10 this compound, with "Super" grade oils containing over 70%.

Fungal Sources

Certain fungi have been identified as producers of this compound, offering a promising avenue for biotechnological production. The yeast-like fungus Aureobasidium melanogenum produces glycolipids called liamocins, which can be hydrolyzed to release 3,5-dihydroxydecanoic acid, a direct precursor that lactonizes to form C-10 this compound.[6][7] Additionally, the mycelium of Cordyceps sinensis (strain Cs-4) has been shown to produce this compound through submerged fermentation.

Quantitative Data on this compound Content

The following table summarizes the quantitative data on the concentration of this compound homologs in various natural sources as reported in the literature.

| Natural Source | Part | C-8 this compound (%) | C-10 this compound (%) | C-12 this compound (%) | C-14 this compound (%) | Other Compounds (%) | Reference |

| Cryptocarya massoy | Bark Oil | 3.4 | 56.25 | 16.51 | 0.56 | Benzyl benzoate (12.72), δ-decalactone (1.53), Benzyl salicylate (1.79) | [8] |

| Cryptocarya massoy | Bark Oil | - | ~64.8 | ~17.4 | - | Benzyl benzoate (~13.4) | |

| Cryptocarya massoy | Bark Oil | - | 48.16 | - | - | - | |

| Cryptocarya massoy | Heartwood Oil | - | Present (major) | 27.7 | 1.4 | δ-decalactone (2.5) | [4][5] |

| Cryptocarya massoy | Fruit Oil | - | Trace (<2) | 0.2 | - | Benzyl benzoate (68.3) | [4][5] |

| Cordyceps sinensis (Cs-4) | Mycelium | - | 2.98–3.77 mg/g | - | - | - |

Biosynthesis Pathways of this compound

The biosynthesis of this compound is believed to follow pathways related to fatty acid and polyketide synthesis. While the complete pathways are not fully elucidated in all organisms, evidence points to distinct mechanisms in plants and fungi.

Fungal Biosynthesis via Polyketide Synthase Pathway

In the fungus Aureobasidium melanogenum, this compound is a product derived from the biosynthesis of liamocins.[6] This pathway involves a highly reducing polyketide synthase (HR-PKS). The key intermediate is 3,5-dihydroxydecanoic acid, which is synthesized by the HR-PKS.[5] This acid is then esterified to a polyol (mannitol or arabitol) to form liamocins.[9][10] this compound can be released from these liamocins through hydrolysis and subsequent spontaneous lactonization of the 3,5-dihydroxydecanoic acid under acidic conditions.[7]

Putative Plant Biosynthesis Pathway

The biosynthesis of this compound in Cryptocarya massoy has not been fully elucidated. However, the structure of this compound, an α,β-unsaturated δ-lactone, strongly suggests a biosynthetic origin from the fatty acid or polyketide pathways. It is hypothesized that a precursor fatty acid undergoes hydroxylation and subsequent β-oxidation cycles to yield a hydroxy-fatty acid intermediate, which then cyclizes to form the lactone ring. The α,β-unsaturation could be introduced by a desaturase enzyme.

Experimental Protocols

Extraction of this compound from Plant Material

A common method for extracting this compound from the bark of C. massoy is hydrodistillation to obtain the essential oil. For analytical and preparative purposes, solvent extraction followed by chromatography is employed.

Protocol: Solvent Extraction and Purification

-

Maceration: Pulverized dried bark of C. massoy is macerated in a solvent such as 95% ethanol.

-

Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract can be purified using techniques like preparative hydrostatic countercurrent chromatography. A biphasic solvent system such as n-hexane–methanol–water (10:9:1, v/v/v) can be used to achieve high-purity isolation of this compound homologs.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of the volatile components, including Massoia lactones, in essential oils. High-performance liquid chromatography (HPLC) is also a valuable tool for quantification, especially in fermented products.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions: Use a capillary column suitable for separating volatile compounds (e.g., HP-5MS). A typical temperature program could be: start at 60°C, ramp up to 280°C.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-500.

-

Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data. Quantify by integrating the peak areas and comparing them to an internal standard.

Elucidation of Biosynthesis Pathways

Investigating the biosynthesis of this compound involves a combination of genetic, biochemical, and analytical techniques. The following outlines a general workflow.

Key Methodologies:

-

Isotopic Labeling: Feeding the organism with stable isotope-labeled precursors (e.g., ¹³C-acetate) and tracing the label incorporation into this compound using NMR and mass spectrometry to identify the building blocks of the molecule.

-

Genomic and Transcriptomic Analysis: Sequencing the genome or transcriptome of the producing organism to identify candidate genes encoding enzymes typically involved in fatty acid or polyketide synthesis (e.g., PKS, fatty acid synthases, hydroxylases, desaturases).

-

Heterologous Expression and Enzyme Assays: Expressing candidate genes in a host organism (e.g., E. coli or yeast) that does not naturally produce the compound. The recombinant enzymes are then purified and assayed in vitro with putative substrates to confirm their function.

-

Gene Inactivation: Creating knockout mutants or using RNA interference (RNAi) to silence the expression of candidate genes in the native organism. A subsequent loss or reduction in this compound production in the mutant provides strong evidence for the gene's involvement in the pathway.

This guide provides a foundational understanding of this compound's natural occurrence and biosynthesis. Further research, particularly in the plant pathways and the specific enzymes involved, will be crucial for developing sustainable and efficient biotechnological production methods for this commercially important molecule.

References

- 1. Substrate Trapping in Polyketide Synthase Thioesterase Domains: Structural Basis for Macrolactone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 3. Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liamocin biosynthesis is induced by an autogenous host acid activation in Aureobasidium melanogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Liamocins biosynthesis, its regulation in Aureobasidium spp., and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromatic Profile of Cryptocarya massoy: A Technical Guide to its Bark Oil Composition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of essential oil derived from the bark of Cryptocarya massoy, a tree native to Indonesia and Papua New Guinea.[1][2] The oil is renowned for its characteristic sweet, coconut-like, and creamy aroma, primarily attributed to the presence of massoia lactones.[3][4] This document details the key chemical constituents, their quantitative data, and the experimental protocols for their extraction and analysis, aiming to serve as a valuable resource for research and development in the fields of phytochemistry, pharmacology, and drug discovery. The bark of Cryptocarya massoy is the primary source of this commercially significant essential oil.[1][3]

Chemical Composition of Cryptocarya massoy Bark Oil

The essential oil of Cryptocarya massoy bark is a complex mixture of volatile compounds, with the most significant being a series of aliphatic lactones and aromatic esters. The predominant constituents are C-10 massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) and C-12 this compound (5,6-dihydro-6-heptyl-2H-pyran-2-one).[5][6] Benzyl benzoate is another major component found in the bark oil.[7] The relative concentrations of these compounds can vary depending on the geographical origin and the specific chemotype of the plant.

The following table summarizes the quantitative data on the chemical composition of Cryptocarya massoy bark oil as reported in various studies.

| Constituent | Chemical Name | Percentage Range (%) | Reference |

| C-10 this compound | 5,6-dihydro-6-pentyl-2H-pyran-2-one | 56.2 - >60 | [7] |

| C-12 this compound | 5,6-dihydro-6-heptyl-2H-pyran-2-one | 15 - 16.5 | [7] |

| Benzyl Benzoate | Benzoic acid, phenylmethyl ester | up to 13 | [7] |

| C-8 this compound | 5,6-dihydro-6-propyl-2H-pyran-2-one | 3.4 | [7] |

| δ-Decalactone | 1.5 | [7] | |

| Benzyl Salicylate | Salicylic acid, benzyl ester | 1.8 | [7] |

Experimental Protocols

The extraction and analysis of Cryptocarya massoy bark oil typically involve hydro-distillation followed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of its components.

Extraction of Essential Oil by Hydro-distillation

This method is widely used for extracting essential oils from plant materials.

-

Plant Material: Air-dried bark of Cryptocarya massoy is coarsely powdered.

-

Apparatus: A Clevenger-type apparatus is used for hydro-distillation.

-

Procedure:

-

A known quantity of the powdered bark material is placed in a round-bottom flask.

-

Distilled water is added to the flask to cover the plant material completely.

-

The flask is heated to boiling, and the steam and volatile components are condensed in a condenser.

-

The oil, being immiscible with water, is collected in a graduated tube.

-

The distillation process is continued for a specified duration (e.g., 3-4 hours) until no more oil is collected.

-

The collected oil is then separated from the water and dried over anhydrous sodium sulfate.

-

The yield of the essential oil is calculated based on the initial weight of the plant material.[8]

-

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual chemical components of a volatile mixture like an essential oil.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A non-polar or slightly polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the components based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure the volatilization of the sample and prevent condensation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is standard.

-

Mass Range: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range (e.g., 40-550 amu).

-

-

Component Identification: The identification of the chemical constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak area in the GC chromatogram.

Visualized Workflow

The following diagram illustrates the general workflow for the extraction and chemical analysis of Cryptocarya massoy bark oil.

Caption: Workflow for Extraction and Chemical Analysis.

References

- 1. oshadhi.co.uk [oshadhi.co.uk]

- 2. ptmitraayu.com [ptmitraayu.com]

- 3. kantaessentialoils.com [kantaessentialoils.com]

- 4. Massoia Bark Oil (50 - 60% Lactone C10) (MB-150) Van Aroma | tradekorea [tradekorea.com]

- 5. [PDF] Comparative chemical analysis of the essential oil constituents in the bark, heartwood and fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea. | Semantic Scholar [semanticscholar.org]

- 6. Research Portal [researchportal.scu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

Endophytic Fungi: A Promising Source of Massoia Lactone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Massoia lactone, a naturally occurring delta-lactone, is a valuable bioactive compound with a characteristic coconut-like aroma. Traditionally extracted from the bark of the Massoia tree (Cryptocarya massoy), this process is often unsustainable, leading to the destruction of the host plant. Endophytic fungi, microorganisms that reside within plant tissues without causing disease, have emerged as a promising and sustainable alternative for the production of this compound and other valuable secondary metabolites. This technical guide provides a comprehensive overview of the endophytic fungal production of this compound, detailing the producer organisms, quantitative data, experimental protocols for isolation, cultivation, extraction, and quantification, as well as the biosynthetic pathway.

Quantitative Data on this compound Production by Endophytic Fungi

The following table summarizes the reported yields of this compound from various endophytic and related fungi, providing a comparative overview for researchers.

| Fungal Species | Host Plant/Source | Production Method | This compound Yield | Reference |

| Cordyceps sinensis (strain Cs-4) | Not an endophyte, but a relevant fungal producer | Submerged Fermentation | 2.98–3.77 mg/g of mycelium | [1] |

| Aureobasidium melanogenum (strain W5-2) | Not specified as an endophyte in the context of this compound production | Batch Fermentation | Up to 10.268 g/L (crude) | [2] |

| Kabatiella caulivora | Alyxia reinwardtii | Liquid Culture | Detected by GC-MS (quantitative data not provided) | [3] |

| Aureobasidium pullulans (strain YTP6-14) | Marine environment | Liquid Culture | Detected by LC/MS and NMR (quantitative data not provided) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and production of this compound from endophytic fungi.

Isolation of Endophytic Fungi

Objective: To isolate endophytic fungi from plant tissues.

Materials:

-

Healthy plant tissue (leaves, stems, bark)

-

70-75% Ethanol

-

1.3-3% Sodium hypochlorite solution

-

Sterile distilled water

-

Sterile scalpels and forceps

-

Malt Extract Agar (MEA) plates

-

Potato Dextrose Agar (PDA) plates

-

Streptomycin or other antibacterial agents (optional)

Protocol:

-

Surface Sterilization:

-

Thoroughly wash the collected plant material under running tap water to remove any soil and debris.

-

Under sterile conditions (e.g., in a laminar flow hood), cut the plant material into small segments (2-3 cm).

-

Immerse the segments in 75% ethanol for 1 minute.

-

Transfer the segments to a 1.3% sodium hypochlorite solution and immerse for 3 minutes. The concentration and duration may need to be optimized for different plant tissues.[5]

-

Follow with a brief immersion in 75% ethanol for 30 seconds.

-

Rinse the sterilized segments three times with sterile distilled water (3 minutes each rinse) to remove any residual sterilizing agents.

-

-

Plating:

-

Aseptically dry the surface-sterilized plant segments on sterile filter paper.

-

Using a sterile scalpel, cut the segments into smaller pieces (e.g., 5mm x 5mm).

-

Place the small segments onto MEA or PDA plates. It is advisable to supplement the media with an antibacterial agent like streptomycin to inhibit bacterial growth.

-

-

Incubation and Isolation:

-

Seal the plates and incubate at 25-28°C in the dark for 2-4 weeks.

-

Monitor the plates regularly for fungal growth emerging from the plant tissues.

-

Once fungal hyphae are visible, aseptically transfer the hyphal tips to fresh MEA or PDA plates to obtain pure cultures.

-

Cultivation for this compound Production

Objective: To cultivate the isolated endophytic fungi in liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

-

Pure culture of the endophytic fungus

-

Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB)

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculum Preparation:

-

From a fresh, pure culture plate of the endophytic fungus, cut out a few small agar plugs of the mycelium using a sterile scalpel or cork borer.

-

-

Fermentation:

-

Aseptically transfer the agar plugs into Erlenmeyer flasks containing sterile PDB or MEB.

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 21-30 days).[6] The optimal conditions, including media composition, pH, temperature, and incubation time, may need to be determined for each fungal strain.[1][7]

-

For Aureobasidium pullulans, a production medium containing 2.5% (w/v) glucose and 2.5% (v/v) glycerol at an initial pH of 6.5 has been reported.[7]

-

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

-

Fungal culture broth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.[6]

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate. The ethyl acetate layer, containing the secondary metabolites, is typically the upper layer.

-

Collect the ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the compounds.[6]

-

-

Concentration:

-

Combine all the ethyl acetate extracts.

-

Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Quantification of this compound

Objective: To identify and quantify this compound in the crude extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

A. HPLC Method

Materials:

-

Crude fungal extract

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size).[8]

-

Mobile Phase: A gradient elution using methanol and water is often employed. For this compound, a high percentage of methanol is typically required due to its low polarity.[8] A possible gradient could start with 80% methanol and increase to 98% over the run.[8]

-

Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

-

Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.

B. GC-MS Method

Materials:

-

Crude fungal extract

-

GC-MS system

-

Capillary column (e.g., HP-5)

-

Helium gas

-

This compound standard

Protocol:

-

Sample Preparation: Dissolve the crude extract in a volatile solvent like hexane or ethyl acetate.

-

Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column such as an HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points. A generic program might start at a lower temperature (e.g., 40°C), hold for a few minutes, and then ramp up at a specific rate (e.g., 10°C/min) to a final temperature.[9]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Mass Range: Scan a mass range that includes the molecular ion and characteristic fragment ions of this compound (m/z for γ-lactones is often 85 and for δ-lactones is 99).[10]

-

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantification can be achieved by creating a calibration curve based on the peak area of a specific ion.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound production from endophytic fungi.

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in fungi.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Production of this compound by Aureobasidium pullulans YTP6-14 isolated from the Gulf of Thailand and its fragrant biosurfactant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. researchgate.net [researchgate.net]

"Mechanism of action of Massoia Lactone's antimicrobial properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, specifically the C-10 enantiomer ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring compound predominantly found in the bark of the Massoia tree (Cryptocarya massoia). Traditionally utilized for its aromatic properties, recent scientific inquiry has unveiled its potent antimicrobial activities against a broad spectrum of bacteria and fungi. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's antimicrobial and antibiofilm properties, presenting key quantitative data and detailed experimental protocols to support further research and development in this promising area.

Core Mechanism of Action: A Multi-pronged Attack

This compound exerts its antimicrobial effects through a multifaceted approach, primarily targeting the structural integrity and viability of microbial cells. The core mechanisms can be summarized as follows:

-

Biofilm Disruption: A primary and well-documented mode of action is the potent inhibition of biofilm formation and the degradation of mature biofilms.[1][2][3][4] this compound achieves this by disrupting the Extracellular Polymeric Substance (EPS) matrix, a critical component that encases and protects microbial communities.[1][4][5][6] This degradation of the EPS matrix weakens the biofilm structure, exposing individual cells to external threats and preventing their attachment to surfaces.[2]

-

Cell Membrane Damage: this compound directly compromises the microbial cell membrane.[7][8] This interaction leads to the formation of pores in the membrane, disrupting its integrity and causing the leakage of essential intracellular components.[9][10] Scanning and transmission electron microscopy (SEM and TEM) analyses have visually confirmed this membrane damage, showing cell lysis and morphological changes in treated microbes.[2][3][11]

-

Fungal-Specific Inhibition: In fungi, particularly pathogenic yeasts and molds, this compound exhibits additional mechanisms of action. It has been shown to inhibit hyphal formation, a crucial step in fungal invasion and pathogenesis.[2][12] Furthermore, it interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its structure and function.[9][10]

-

Induction of Oxidative Stress: Evidence suggests that this compound can induce an increase in intracellular Reactive Oxygen Species (ROS) levels within microbial cells.[9][10] This surge in ROS leads to oxidative stress, damaging cellular components such as proteins, lipids, and nucleic acids, ultimately contributing to cell death.

The following diagram illustrates the overarching mechanism of action of this compound against microbial cells.

Quantitative Antimicrobial Activity

The efficacy of this compound has been quantified against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) values reported in the literature.

Table 1: Antibacterial Activity of C-10 this compound

| Microorganism | MIC (% v/v) | MBIC50 (% v/v) | MBEC50 (% v/v) | Reference |

| Streptococcus mutans | - | - | 0.25 | [1][5] |

| Streptococcus sanguinis | - | - | 0.25 | [1][5] |

| Lactobacillus acidophilus | - | - | 0.25 | [1][5] |

| Actinomyces viscosus | - | - | 0.25 | [1][5] |

| Pseudomonas aeruginosa | 0.03 | - | 0.12 | [3] |

| Staphylococcus aureus | 0.03 | - | 0.12 | [3] |

Table 2: Antifungal Activity of C-10 this compound

| Microorganism | Concentration (% w/v) | Inhibition (%) | Reference |

| Candida tropicalis (planktonic) | - | 84.21 | [2][12] |

| Candida tropicalis (biofilm - intermediate) | 1 | 80.23 | [2][12] |

| Candida tropicalis (biofilm - mature) | 1 | 74.23 | [2][12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

-

Materials: 96-well microtiter plates, sterile growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific cell density (e.g., 0.5 McFarland standard), this compound stock solution, and a suitable solvent (e.g., DMSO).

-

Protocol:

-

Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbes in medium without this compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of this compound that results in no visible growth.

-

Biofilm Inhibition and Eradication Assays

The crystal violet assay is a common method to quantify biofilm formation and eradication.

-

Materials: 96-well flat-bottom polystyrene microtiter plates, appropriate growth medium, standardized microbial suspension, this compound, 0.1% crystal violet solution, and 30% acetic acid.

-

Protocol for Biofilm Inhibition (MBIC):

-

Add different concentrations of this compound to the wells of a microtiter plate.

-

Inoculate the wells with the microbial suspension.

-

Incubate the plate to allow for biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. The MBIC is the concentration that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).[6]

-

-

Protocol for Biofilm Eradication (MBEC):

-

Allow biofilms to form in the microtiter plate as described above, but without the addition of this compound.

-

After the initial incubation, remove the planktonic cells and add fresh medium containing different concentrations of this compound to the established biofilms.

-

Incubate for a further 24 hours.

-

Wash, stain, and quantify the remaining biofilm using the crystal violet method as described above. The MBEC is the concentration that eradicates a certain percentage of the pre-formed biofilm.[1][6]

-

The workflow for these biofilm assays is depicted in the following diagram.

Visualization of Morphological Changes

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the effects of this compound on microbial cell and biofilm morphology.

-

Protocol for SEM:

-

Grow microbial cells or biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.

-

Fix the samples with a suitable fixative (e.g., glutaraldehyde).

-

Dehydrate the samples through a series of graded ethanol concentrations.

-

Critical-point dry the samples.

-

Coat the samples with a conductive material (e.g., gold-palladium).

-

Visualize the samples using an SEM. This allows for the observation of surface features, such as cell lysis and disruption of the biofilm matrix.[2][3]

-

-

Protocol for TEM:

-

Treat microbial cell suspensions with this compound.

-

Fix the cells and embed them in a resin.

-

Section the embedded cells into ultra-thin slices.

-

Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate).

-

Visualize the internal structures of the cells using a TEM to observe damage to the cell membrane and intracellular components.[11]

-

The logical relationship of this compound's effects leading to observable outcomes is presented below.

References

- 1. Antibiofilm effect of C-10 this compound toward polymicrobial oral biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. bio-conferences.org [bio-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibiofilm effect of C-10 this compound toward polymicrobial oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Massoia Lactone

For Researchers, Scientists, and Drug Development Professionals

Massoia lactone, a naturally occurring δ-lactone primarily derived from the bark of the Massoia tree (Cryptocarya massoy), has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This in-depth technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its antimicrobial, anticancer, anti-inflammatory, and insect repellent properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, chemically known as (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one for the C-10 homolog, is recognized for its characteristic sweet, coconut-like aroma.[1] It is a key component of Massoia bark essential oil and exists in different homologous forms, including C-10, C-12, and C-14 lactones.[1] The C-10 variant is the most abundant and well-studied.[3] The Flavor and Extract Manufacturers Association (FEMA) has designated C-10 this compound as Generally Recognized As Safe (GRAS) for use as a flavoring agent.[1][3]

Antimicrobial and Antibiofilm Activities

This compound has demonstrated significant efficacy against a broad spectrum of microorganisms, including bacteria and fungi, and has shown potent activity in inhibiting and eradicating biofilms.

Antibacterial and Antifungal Activity

Studies have highlighted the potent antifungal and antibacterial properties of this compound and the essential oil derived from Massoia bark. The C-10 homolog, in particular, has been shown to be effective against various pathogens. For instance, it has demonstrated complete inhibition of the fungus Fusarium graminearum at a concentration of 100 mg/L.[1] The proposed mechanism for its antifungal action involves the disruption of fungal cell membranes and the suppression of mycotoxin production.[1] In another study, this compound exhibited strong antifungal properties against numerous crop pathogens by inhibiting hyphal growth and spore germination.[4]

The tables below summarize the quantitative data on the antimicrobial activity of this compound and related extracts.

Table 1: Minimum Inhibitory Concentration (MIC) of Massoia Essential Oil against Phytopathogenic Bacteria

| Bacterium | MIC (µL/L) |

| Agrobacterium tumefaciens | 250 |

| Agrobacterium vitis | 2000 |

| Clavibacter michiganensis | 250 |

| Pseudomonas syringae | 125 |

Source:[5]

Antibiofilm Activity

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. This compound has shown remarkable potential in both inhibiting biofilm formation and degrading mature biofilms. It has been reported to be effective against oral polymicrobial biofilms, including those composed of Streptococcus mutans, Streptococcus sanguinis, Lactobacillus acidophilus, and Actinomyces viscosus.[1][6] The mechanism of action is believed to involve the degradation of the extracellular polymeric substances (EPS) that form the biofilm matrix.[1][6]

Against Candida tropicalis, C-10 this compound has been shown to inhibit fungal growth by 84.21% (w/v) and biofilm growth by 80.23% (w/v) in the intermediate phase and 74.23% (w/v) in the mature phase.[7][8] Scanning electron microscopy revealed that this compound damages the EPS matrix of C. tropicalis, hindering hyphal formation and leading to a decrease in attachment and cell lysis.[7][8]

Table 2: Antibiofilm Activity of this compound and Massoia Oil

| Organism(s) | Compound/Extract | Activity Metric | Concentration |

| Candida albicans | C-10 this compound | IC50 | 0.026 µg/mL |

| Oral polymicrobial biofilm | C-10 this compound | Degradation | 0.25% v/v |

| Pseudomonas aeruginosa & Staphylococcus aureus (dual-species) | Massoia oil | MBIC50 | 0.09% v/v |

| Pseudomonas aeruginosa & Staphylococcus aureus (dual-species) | Massoia oil | Biofilm Degradation | 0.01% v/v |

Anticancer and Cytotoxic Activities

Emerging research suggests that this compound possesses anticancer properties. The α,β-unsaturated δ-lactone structure is considered a key functional group responsible for its cytotoxic effects on various cancer cell lines.[5][10] Studies have reported moderate cytotoxic activity of Massoia oil components against MCF-7, NCI-H292, HT-29, HI-60, and K562 cancer cell lines.[10]

Further investigations into synthetic analogues of (-)-Massoialactone have also shown antiproliferative activities.[10] This indicates that the core lactone structure is a promising scaffold for the development of novel anticancer agents.

Table 3: Cytotoxicity of C-10 this compound and Massoia Essential Oil

| Cell Line | Compound/Extract | IC50 (µg/mL) |

| Fibroblast cells | C-10 this compound | 11.29 |

| Fibroblast cells | Massoia Essential Oil | 26.07 |

| Vero cells | C-10 this compound | 28.35 |

| Vero cells | Massoia Essential Oil | 37.34 |

Source:[5]

Anti-inflammatory and Immunomodulatory Activities

This compound and its derivatives have also been investigated for their anti-inflammatory and immunomodulatory effects. The α,β-unsaturated δ-lactone moiety is believed to play a crucial role in these activities.[5] Aqueous extracts of Massoia bark have been shown to significantly increase the phagocytic activity of macrophages in a concentration-dependent manner, with a concentration of 40 µg/mL exhibiting the highest activity.[11] This suggests a potential role for this compound in modulating the immune response.

Insect Repellent Activity

This compound has demonstrated significant potential as a natural insect repellent.[12] It has been shown to be effective in repelling mosquitoes and flies, with a longer-lasting effect than DEET in some cases.[12] This makes this compound a promising candidate for the development of safe and effective natural insect repellent formulations. The effective concentration in such formulations can range from 0.001% to 50% (v/v), depending on the specific application.[12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following sections outline the typical protocols used to evaluate the biological activities of this compound.

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Biofilm Inhibition and Eradication Assays

These assays are used to assess the ability of a compound to prevent biofilm formation or destroy existing biofilms.

-

Biofilm Formation: Microorganisms are allowed to form biofilms on a suitable surface (e.g., 96-well plate) in the presence of varying concentrations of the test compound.

-

Quantification: After incubation, non-adherent cells are removed, and the remaining biofilm is stained with a dye such as crystal violet. The amount of dye retained, which is proportional to the biofilm mass, is then quantified spectrophotometrically.

-

MBIC50/MBEC50 Determination: The Minimum Biofilm Inhibitory Concentration 50 (MBIC50) is the concentration that inhibits 50% of biofilm formation. The Minimum Biofilm Eradication Concentration 50 (MBEC50) is the concentration required to eradicate 50% of a pre-formed biofilm.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer or normal cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound are attributed to several mechanisms of action. The following diagrams illustrate the proposed pathways.

Antifungal Mechanism of Action

The antifungal activity of this compound against pathogenic fungi like Fusarium graminearum involves a multi-faceted attack on the fungal cell.

Caption: Proposed antifungal mechanism of this compound.

Antibiofilm Mechanism of Action

This compound's ability to combat biofilms stems from its capacity to disrupt the protective extracellular matrix.

Caption: Mechanism of biofilm disruption by this compound.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with a wide array of biological activities. Its demonstrated efficacy as an antimicrobial, antibiofilm, anticancer, and anti-inflammatory agent warrants further investigation. The well-defined structure of this compound, particularly the α,β-unsaturated δ-lactone moiety, provides a strong foundation for structure-activity relationship studies and the design of novel therapeutic agents.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects. In vivo studies and clinical trials are necessary to validate the therapeutic potential of this compound and its derivatives. Furthermore, the development of efficient and sustainable methods for the production of this compound, either through optimized extraction from natural sources or through biotechnological approaches, will be crucial for its successful translation into clinical and commercial applications.[1] The minimal safety risks associated with its use in regulated conditions further support its potential for broader applications in the pharmaceutical, agricultural, and food industries.[1][3]

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Molecular Docking Study of the C-10 this compound Compound as an Antimicrobial and Antibiofilm Agent against Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. EP4096406A1 - Verfahren zur abwehr von insektenschädlingen - Google Patents [patents.google.com]

Methodological & Application

GC-MS Protocol for the Quantification of Massoia Lactone in Plant Extracts

An Application Note for Researchers and Scientists

Abstract

Massoia lactone is a naturally occurring δ-lactone recognized for its characteristic sweet, coconut-like aroma and is of significant interest in the food, fragrance, and pharmaceutical industries.[1] The primary natural source of this compound is the bark of the Massoia tree (Cryptocarya massoy), which is endemic to New Guinea.[2][3] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound and its homologs (C-10, C-12, C-14) from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, extraction via hydrodistillation, and the instrumental parameters for accurate quantitative analysis.

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds within a complex mixture, such as a plant extract.[4] The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., Helium) transports the sample through a capillary column. The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), causing the molecule to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a "chemical fingerprint," allowing for definitive identification by comparison to a spectral library. For quantification, a calibration curve is prepared using a certified standard of this compound, allowing the concentration in the unknown sample to be determined from its peak area.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Analytical balance

-

Grinder or mill

-

All-glass hydrodistillation apparatus (Clevenger-type)

-

Micropipettes

-

Vortex mixer

-

Autosampler vials with inserts

-

Heating mantle

-

-

Reagents and Standards:

-

High-purity water (Milli-Q or equivalent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents: Toluene, Ethyl Acetate, n-Hexane (HPLC or GC grade)

-

Certified reference standard of (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one (C-10 this compound)

-

Sample Collection and Preparation

-

Collection: Collect fresh plant material, such as the bark or heartwood of Cryptocarya massoy.[2]

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent the loss of volatile compounds.

-

Grinding: Once thoroughly dried, mill the plant material into a fine, homogeneous powder using a laboratory grinder.[2] Store the powder in an airtight container in a cool, dark place until extraction.

Extraction of this compound: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils rich in this compound from C. massoy.[2][5]

-

Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

-

Add a sufficient volume of distilled water to fully immerse the powder (e.g., 1 L).

-

Set up the Clevenger-type hydrodistillation apparatus.

-

Heat the flask using a heating mantle to boil the water. The steam, carrying the volatile essential oils, will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation process for a period of 4-8 hours to ensure exhaustive extraction.[2]

-

After extraction, allow the apparatus to cool. Carefully collect the separated essential oil layer.

-

Dry the collected oil by passing it through a small column of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Store the final essential oil in a sealed, dark glass vial at 4 °C for subsequent GC-MS analysis.

Preparation of Standards and Samples for GC-MS

-

Stock Standard Solution: Accurately weigh a precise amount of C-10 this compound certified reference standard and dissolve it in a suitable solvent (e.g., toluene or ethyl acetate) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute a precisely weighed amount of the extracted essential oil in the same solvent used for the standards to bring the expected concentration of this compound within the range of the calibration curve. For example, dissolve 10 mg of oil in 1 mL of toluene.[6]

-

Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.

GC-MS Instrumental Analysis

The following parameters serve as a typical starting point and may require optimization based on the specific instrument used.

-

Instrument: GC-MS system (e.g., Shimadzu QP series, Agilent 6890N).[7]

-

Column: DB-5 or HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[7]

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[7]

-

Injector:

-

Oven Temperature Program:

-

Mass Spectrometer:

Data Presentation

The concentration of this compound homologs varies depending on the part of the Cryptocarya massoy plant used for extraction. The following table summarizes quantitative data from published literature.

| Plant Part | C-10 this compound (%) | C-12 this compound (%) | C-14 this compound (%) | Primary Reference |

| Bark | 64.8 | 17.4 | - | [2] |

| Heartwood | 68.4 | 27.7 | 1.4 | [2] |

| Fruit | 1.4 | 0.2 | - | [2] |

| Bark Oil | 56.2 | 16.5 | - | [5] |

| Bark Oil | 46.65 | - | - | [9] |

Note: Percentages represent the relative abundance of the compound in the total essential oil composition as determined by GC analysis.

Visualization of Experimental Workflow

The logical flow from plant material to a quantitative result is depicted in the following diagram.

Caption: A flowchart illustrating the key stages of this compound quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 8. C-12 this compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Analysis of Massoia Lactone in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)

Introduction

Massoia lactone is a naturally occurring delta-lactone known for its characteristic sweet, coconut-like aroma.[1] It is a valuable compound with applications in the food, fragrance, and pharmaceutical industries.[1] The C10 homolog is the most common, but C12 and C14 homologs also exist.[1] Fermentation using microorganisms like Aureobasidium species has emerged as a promising method for sustainable this compound production.[1][2][3] Accurate and reliable monitoring of this compound concentration during fermentation is crucial for process optimization and yield maximization. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it ideal for this application.[4]

This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of this compound in complex fermentation broth samples.

Principle

The method utilizes a reversed-phase C18 column, which is a popular choice for analyzing a wide variety of compounds due to its robust performance.[5][6] The stationary phase is non-polar (C18-functionalized silica), while the mobile phase is a polar mixture of an organic solvent (like methanol or acetonitrile) and water.[7] this compound, being a relatively non-polar compound, is retained on the column through hydrophobic interactions.[5] Separation is achieved by eluting the column with a gradient of increasing organic solvent concentration, which decreases the polarity of the mobile phase. Compounds elute in order of increasing hydrophobicity. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Instrumentation

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm particle size).[8]

-

Chemicals & Reagents:

-

Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

2. Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

-

Calibration Curve: Inject the working standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

3. Sample Preparation: Fermentation Broth

The complex matrix of fermentation broth requires careful preparation to remove interferences and protect the analytical column.[11][12]

-

Cell Removal: Transfer 5 mL of the fermentation broth into a centrifuge tube. Centrifuge at 12,000 x g for 10 minutes to pellet cells and other large debris.[10]

-

Supernatant Collection: Carefully collect the supernatant.

-

Liquid-Liquid Extraction (LLE):

-

Solvent Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at 30-40°C.[9][13]

-

Reconstitution: Dissolve the dried residue in 1 mL of methanol.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4] This step is crucial to prevent column clogging.[11]

4. HPLC Chromatographic Conditions

The following conditions are a starting point and can be optimized for specific equipment and separation needs.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient Elution | 80% B to 98% B over 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C[9] |

| Detection | UV at 210 nm[9] |

| Injection Volume | 10 µL[9] |

| Run Time | Approximately 3-5 minutes (plus re-equilibration) |

5. Data Analysis and Quantification

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

-

Integrate the peak area of the identified this compound peak.

-

Calculate the concentration of this compound in the prepared sample using the linear regression equation from the calibration curve.

-

Account for the dilution and concentration factors from the sample preparation steps to determine the final concentration in the original fermentation broth.

Data Presentation

Table 1: Summary of HPLC Methods for Lactone Analysis

This table summarizes parameters from a published method for this compound analysis and the protocol provided in this note.

| Parameter | Published UHPLC-UV Method[8] | Recommended Protocol |

| Analyte(s) | C10, C12, C14 Massoia Lactones | This compound (C10) |

| Column | C18, 2.1 x 50 mm, 1.9 µm | C18, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase | Acidified Methanol and Water | Methanol (0.1% Formic Acid) and Water (0.1% Formic Acid) |

| Elution Mode | Gradient (80% to 98% Methanol) | Gradient (80% to 98% Methanol) |

| Detector | UV | UV (210 nm) |

| Retention Time (C10) | ~0.96 min | ~1 min (Expected) |

| Retention Time (C12) | ~1.23 min | N/A |

| Retention Time (C14) | ~1.78 min | N/A |

Mandatory Visualization

Caption: Workflow for this compound sample preparation and HPLC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. US20190010444A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]

- 3. WO2017030503A1 - Methods for fermentative production of this compound - Google Patents [patents.google.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. glsciencesinc.com [glsciencesinc.com]

- 6. hplcchina.com [hplcchina.com]

- 7. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Massoia Lactone from Cryptocarya massoy Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, a naturally occurring δ-lactone, is the primary bioactive compound found in the bark of the Cryptocarya massoy tree, native to Indonesia.[1] This compound and its homologs, principally C-10 (5,6-dihydro-6-pentyl-2H-pyran-2-one) and C-12 this compound, are of significant interest due to their characteristic sweet, coconut-like aroma and diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.[2] These attributes make this compound a valuable ingredient in the food, fragrance, and pharmaceutical industries.[2] This document provides detailed protocols for the extraction of this compound from Cryptocarya massoy bark using various methods.

Chemical Profile of Cryptocarya massoy Bark Oil

The essential oil obtained from the bark of Cryptocarya massoy is a complex mixture of volatile compounds. The primary constituents are the homologous series of massoia lactones. The typical composition can vary based on the geographical origin and quality of the bark.

| Compound | Chemical Name | Percentage in Bark Oil (%) | Reference |

| C-10 this compound | (5R)-5-decanolide | ~56.2 - 77.56 | [3][4] |

| C-12 this compound | (5R)-5-dodecanolide | ~16.5 | [3] |

| Benzyl Benzoate | Benzyl benzoate | ~12.7 | [3] |

| C-8 this compound | (5R)-5-octanolide | ~3.4 | [3] |

| δ-Decalactone | 5-decanolide | ~1.5 | [3] |

| Benzyl Salicylate | Benzyl 2-hydroxybenzoate | ~1.8 | [3] |

Note: "Super" grade Massoia bark oil is designated as having over 70% C-10 this compound content.[2] One study on bark from Papua, Indonesia reported a C-10 this compound concentration of 48.16%.[2]

Extraction Yields

The efficiency of this compound extraction is dependent on the methodology employed. Hydro-distillation is a common method for which yield data is available.

| Extraction Method | Part of Plant | Yield (%) | Reference |

| Hydro-distillation | Bark | 0.7 | [5] |

| Hydro-distillation | Heartwood | 1.2 | [5] |

| Hydro-distillation | Fruits | 1.0 | [5] |

Experimental Protocols

Steam Distillation (Hydro-distillation)

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.

Objective: To extract this compound from Cryptocarya massoy bark using steam distillation.

Materials and Equipment:

-

Dried and powdered Cryptocarya massoy bark (40 mesh particle size recommended for optimal extraction)[6]

-

Distilled water

-

Steam distillation apparatus (including a steam generator, a distillation flask, a condenser, and a collection vessel)[6]

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)[6]

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

Preparation of Plant Material: Grind the dried Cryptocarya massoy bark to a fine powder (approximately 40 mesh).[6]

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the powdered bark (e.g., 40 g) into the distillation flask.[6]

-

Distillation: Add hot water (50°C) to the distillation flask at a solid-to-liquid ratio of 1:10 (w/v).[6] Heat the flask to boiling and pass steam through the plant material. The steam will vaporize the volatile Massoia lactones.

-

Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies. Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of the essential oil. Continue the distillation for approximately 2 hours.[6]

-

Extraction of Essential Oil: Separate the essential oil from the hydrosol using a separatory funnel. The aqueous layer can be further extracted with a non-polar solvent like dichloromethane to recover dissolved oil.[6]

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the pure this compound-rich essential oil.

Solvent Extraction (Soxhlet)

Soxhlet extraction is a continuous solvent extraction method suitable for extracting compounds with limited solubility in a particular solvent.

Objective: To extract this compound from Cryptocarya massoy bark using a Soxhlet apparatus.

Materials and Equipment:

-

Dried and powdered Cryptocarya massoy bark

-

Soxhlet apparatus (including a round-bottom flask, thimble, extraction chamber, and condenser)[7]

-

Heating mantle[7]

-

Cellulose thimble[7]

-

Light petroleum or ethanol[7]

-

Rotary evaporator

Protocol:

-

Preparation of Plant Material: Crush the dried bark to increase the surface area for extraction.[7]

-

Loading the Apparatus: Place the crushed bark into a cellulose thimble and position the thimble inside the Soxhlet extraction chamber.[7]

-

Solvent Addition: Fill the round-bottom flask with a suitable solvent, such as light petroleum or ethanol (e.g., 250 ml).[7]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip onto the bark in the thimble. The solvent will fill the extraction chamber, and once it reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted this compound. This cycle is repeated continuously. The extraction can run for several hours (e.g., 6-8 hours for highly soluble compounds).[7][8]

-

Solvent Removal: After the extraction is complete, the solvent in the round-bottom flask, now containing the dissolved this compound, is evaporated using a rotary evaporator to yield the crude extract.[7]

Supercritical CO₂ Extraction

Supercritical fluid extraction using carbon dioxide is a green and efficient method that yields high-purity extracts without solvent residues.

Objective: To extract this compound from Cryptocarya massoy bark using supercritical CO₂.

Materials and Equipment:

-

Dried and finely ground Cryptocarya massoy bark[9]

-

Supercritical fluid extraction system[9]

-

High-pressure vessel[10]

-

Separator vessel[10]

-

CO₂ cylinder

Protocol:

-

Preparation of Plant Material: The bark should be finely ground to maximize the surface area for extraction.[9]

-

Loading the Extractor: Place the ground bark (e.g., 500 g) into the high-pressure extraction vessel.[10]

-

Extraction Parameters: Pressurize the system with CO₂ and heat it to a supercritical state. Typical parameters for essential oil extraction are a pressure of around 100 bar and a temperature of approximately 40°C.[10]

-

Extraction Process: Pass the supercritical CO₂ through the plant material at a controlled flow rate (e.g., 0.5 g/min ).[10] The supercritical fluid acts as a solvent, dissolving the this compound.

-

Separation: The CO₂ containing the dissolved extract is then passed into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the pure, solvent-free this compound extract.[9]

-